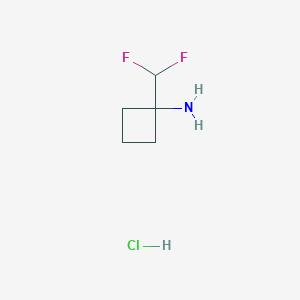

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(difluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4(7)5(8)2-1-3-5;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELLUBNZMNXIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060037-01-4 | |

| Record name | 1-(difluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

Abstract

The incorporation of the difluoromethyl (CHF₂) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a unique bioisosteric replacement for hydroxyl and thiol functionalities while enhancing metabolic stability and lipophilicity.[1][2] When combined with the conformationally rigid cyclobutane motif, the resulting 1-(difluoromethyl)cyclobutan-1-amine structure emerges as a valuable building block for drug discovery. This guide provides an in-depth examination of a robust and field-proven synthetic pathway to this compound. We will dissect the core reaction mechanism, explain the causality behind procedural choices, and provide a detailed experimental protocol suitable for implementation in a research and development setting.

Introduction: Strategic Importance of the Target Moiety

The difluoromethyl group is considered a privileged functional group in pharmaceutical design. Its hydrogen atom can act as a hydrogen bond donor, mimicking interactions of a hydroxyl group, yet it is significantly more lipophilic and resistant to oxidative metabolism.[2] The cyclobutane ring, a saturated four-membered carbocycle, serves as a versatile bioisostere for phenyl rings or gem-dimethyl groups, providing a defined three-dimensional vector for substituents while maintaining favorable physicochemical properties. The convergence of these two motifs in this compound yields a primary amine building block with significant potential for constructing novel chemical entities with tailored pharmacological profiles.

Retrosynthetic Analysis and Strategy Selection

The synthesis of α-difluoromethyl amines can be approached through several established methodologies, including nucleophilic difluoromethylation of imines, the Strecker synthesis, or the Ritter reaction.[1][3][4] However, for the specific target of a quaternary α-carbon on a cyclobutane ring, a highly reliable and scalable approach involves the chemical rearrangement of a carboxylic acid derivative. Our chosen strategy hinges on the Curtius Rearrangement , a classic and powerful transformation for converting carboxylic acids into primary amines.[5][6][7]

This retrosynthetic approach is outlined below:

Caption: Retrosynthetic pathway for the target molecule.

This pathway is advantageous because it begins with a stable carboxylic acid precursor and proceeds through well-understood intermediates. The use of a modified Curtius protocol with diphenyl phosphoroyl azide (DPPA) enhances safety and operational simplicity compared to traditional methods involving potentially explosive acyl azides generated from sodium azide.[5]

Core Mechanism: The Modified Curtius Rearrangement

The cornerstone of this synthesis is the conversion of 1-(difluoromethyl)cyclobutane-1-carboxylic acid into the corresponding amine. This occurs via a modified Curtius rearrangement, which transforms the carboxylic acid into an isocyanate intermediate that is subsequently trapped to form a stable carbamate.

The mechanism proceeds as follows:

-

Acyl Azide Formation: The carboxylic acid is reacted with diphenyl phosphoroyl azide (DPPA) in the presence of a base, typically triethylamine (TEA). The TEA deprotonates the carboxylic acid, and the resulting carboxylate attacks the phosphorus atom of DPPA, leading to a transient phosphorylated intermediate. The azide ion then displaces the diphenyl phosphate group to furnish the key acyl azide intermediate.

-

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. The bond between the carbonyl carbon and the adjacent cyclobutane carbon migrates to the terminal nitrogen atom, concurrently with the expulsion of dinitrogen gas (N₂). This concerted process yields a highly reactive isocyanate intermediate. The loss of N₂ is the thermodynamic driving force for this step.

-

Nucleophilic Trapping: The isocyanate is not isolated but is trapped in situ by a nucleophile. In this protocol, tert-butanol is used. The oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. Subsequent proton transfer yields the stable tert-butyl carbamate (Boc-protected amine). The choice of tert-butanol is strategic, as the resulting Boc protecting group is exceptionally stable under various conditions but can be cleaved cleanly under strong acid.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc group. Treatment with a strong acid, such as hydrochloric acid, protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and tert-butyl cation (which forms isobutylene). The amine is protonated by the excess acid to yield the final, stable this compound salt.[5]

Caption: Key stages of the synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is designed for high fidelity and reproducibility.[5][6][7]

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. DPPA is toxic and should be handled with care.

Part A: Synthesis of tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate

| Reagent | Molar Eq. | Purpose |

| 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid | 1.0 | Starting Material |

| Diphenyl Phosphoroyl Azide (DPPA) | 1.1 | Azide Source |

| Triethylamine (TEA) | 1.2 | Base |

| tert-Butanol | >5.0 | Isocyanate Trapping Agent / Solvent |

| Toluene | - | Reaction Solvent |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to create a suspension (approx. 0.2 M concentration).

-

Add triethylamine (1.2 eq) and stir the mixture for 10 minutes at room temperature.

-

Carefully add diphenyl phosphoroyl azide (DPPA, 1.1 eq) dropwise to the mixture.

-

Add tert-butanol (a significant excess, can be used as a co-solvent).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (disappearance of starting material) or by carefully observing the cessation of N₂ evolution.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M NaOH (aq), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected amine as a solid or oil.

Part B: Synthesis of this compound

| Reagent | Molar Eq. | Purpose |

| tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate | 1.0 | Protected Amine |

| Hydrochloric Acid (4 M in Dioxane) | >3.0 | Deprotecting Agent / Salt Formation |

| Diethyl Ether | - | Solvent / Precipitation Aid |

Procedure:

-

Dissolve the purified tert-butyl (1-(difluoromethyl)cyclobutyl)carbamate (1.0 eq) in a minimal amount of diethyl ether or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 4 M HCl in dioxane (3-5 eq) dropwise with vigorous stirring. Gas evolution (isobutylene and CO₂) will be observed.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

A white precipitate of the hydrochloride salt will form. If precipitation is slow, additional diethyl ether can be added to reduce the solubility of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to afford this compound as a stable, white crystalline solid.

Expected Outcomes & Characterization

| Parameter | Part A: Carbamate | Part B: Hydrochloride Salt |

| Typical Yield | 70-85% | >95% |

| Physical Form | White solid or colorless oil | White crystalline solid |

| Key Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Melting Point |

The successful synthesis should be confirmed by spectroscopic analysis. For the final product, ¹⁹F NMR will show a characteristic triplet for the CHF₂ group. ¹H NMR will confirm the absence of the tert-butyl signal from the Boc group and the presence of the cyclobutane and amine protons.

Conclusion

The synthetic route detailed in this guide, centered on a modified Curtius rearrangement, represents a reliable and scalable method for producing high-purity this compound. The causality-driven approach to reagent selection—employing DPPA for safety and a Boc-carbamate intermediate for stability and straightforward deprotection—ensures a robust process. This technical guide provides researchers and drug development professionals with the foundational knowledge and a practical, field-tested protocol to access this valuable fluorinated building block for advanced pharmaceutical research.

References

-

Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Available at: [Link]

-

Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition. Available at: [Link]

-

Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed. Available at: [Link]

-

Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. Available at: [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]

-

Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

-

Facile preparation of difluoromethyl- and monofluoromethyl-containing amides via Ritter reaction. Tetrahedron Letters. Available at: [Link]

-

Catalytic asymmetric Strecker reaction of tri‐ and difluoromethyl ketimines. ResearchGate. Available at: [Link]

-

Ritter reaction. Wikipedia. Available at: [Link]

-

The Ritter Reaction. Organic Reactions. Available at: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An In-Depth Technical Guide to 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride: Properties, Reactivity, and Applications

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a proven method for optimizing drug candidates. Fluorine, with its unique electronic properties, can modulate a compound's metabolic stability, lipophilicity, and binding affinity. Concurrently, the cyclobutane motif, as a small, sp³-rich, three-dimensional structural element, offers a compelling alternative to more traditional, planar ring systems, often improving physicochemical properties and providing novel intellectual property.[1]

This guide focuses on 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride , a building block that synergistically combines these two valuable features. The presence of the difluoromethyl (CHF₂) group at a quaternary center on a cyclobutane ring creates a unique structural and electronic environment. The CHF₂ group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, enhancing membrane permeability and metabolic stability while potentially improving binding interactions. This document provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling for researchers, scientists, and drug development professionals seeking to leverage this promising building block.

Physicochemical and Structural Properties

The hydrochloride salt of 1-(Difluoromethyl)cyclobutan-1-amine is typically a stable, solid material, which enhances its solubility in polar solvents and simplifies handling compared to the freebase.[2] The key physicochemical properties are shaped by the strong inductive effect of the two fluorine atoms.

Acid-Base Properties and the Influence of the Difluoromethyl Group

A critical parameter for any amine in a biological context is its basicity, quantified by the pKa of its conjugate acid (pKa(H)). The difluoromethyl group exerts a powerful electron-withdrawing effect, which significantly reduces the electron density on the adjacent nitrogen atom. This diminished electron density leads to a decrease in the basicity of the amine.

Experimental determination via acid-base titration has established the pKa(H) value for this compound.[1] This property is crucial for predicting the ionization state of the molecule at physiological pH and for designing purification and formulation strategies.

| Property | Value | Causality and Field Insights |

| Molecular Formula | C₅H₁₀ClF₂N | - |

| Molecular Weight | 157.59 g/mol | - |

| CAS Number | 2060037-01-4 | For the hydrochloride salt. |

| pKa(H) | 6.62 | The pKa(H) is markedly lower than that of a typical primary amine (around 10-11). This ~3-4 unit pKa depression is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms. This reduced basicity can be advantageous in drug design, as it may decrease off-target interactions with biological polyanions and can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] |

| Appearance | Solid | As a hydrochloride salt, the compound is typically a crystalline or amorphous solid, which aids in handling, weighing, and storage stability. |

| Solubility | Soluble in polar solvents | The salt form enhances solubility in aqueous media and polar organic solvents like methanol and DMSO, which is beneficial for reaction setup and biological screening. |

| Stability | Stable under normal conditions | Amine hydrochlorides are generally stable solids. Storage in a cool, dry place under an inert atmosphere is recommended to prevent degradation from moisture and atmospheric oxygen.[3][4] |

Spectroscopic Signature

While a full, detailed experimental spectrum is best obtained from a certificate of analysis, the key expected features are:

-

¹H NMR: The proton of the CHF₂ group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The cyclobutane protons will present as complex multiplets.

-

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance is expected, which will be split by the geminal proton into a doublet.

Synthesis and Manufacturing

An efficient, multigram-scale synthesis of this compound has been developed, making this building block accessible for research and development.[1][5] The synthesis demonstrates key chemical transformations and highlights the stability of the difluoromethyl group to various reaction conditions.

Synthetic Pathway Overview

The synthesis begins with a known starting material and proceeds through several key transformations, including oxidation, difluoromethylation, hydrolysis, and a modified Curtius rearrangement.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Modified Curtius Rearrangement and Deprotection

The conversion of the carboxylic acid to the amine hydrochloride is a critical sequence. The use of a modified Curtius rearrangement is a reliable method for this transformation.[1]

Step 1: Formation of the N-Boc Protected Amine via Curtius Rearrangement

-

To a solution of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.5 M), add triethylamine (1.1 eq).

-

Stir the solution at room temperature and add diphenyl phosphoroyl azide (DPPA) (1.1 eq) dropwise.

-

Expert Insight: DPPA is a stable, non-explosive alternative to other azide sources for the Curtius rearrangement. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate.

-

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

-

Cool the reaction mixture and add tert-butanol (1.5-2.0 eq). Continue stirring at elevated temperature for another 1-2 hours.

-

Causality: The tert-butanol traps the in-situ generated isocyanate to form a stable N-tert-butoxycarbonyl (Boc) protected amine. This intermediate is much easier to handle and purify than the free amine.

-

-

After cooling, the reaction mixture is typically worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried and concentrated to yield the crude Boc-protected amine, which can be purified by chromatography if necessary.

Step 2: Acid-Promoted Deprotection to form the Hydrochloride Salt

-

Dissolve the crude or purified Boc-protected amine in a suitable solvent such as dioxane, diethyl ether, or methanol.

-

Add a solution of hydrochloric acid (typically 2-4 M in the chosen solvent, >3 eq) to the mixture.

-

Stir the reaction at room temperature. The deprotection is usually rapid, and the hydrochloride salt often precipitates from the solution.

-

Monitor the reaction for the disappearance of the starting material.

-

Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dry under vacuum to yield this compound.

-

Self-Validation: The formation of a solid precipitate is a strong indicator of successful salt formation. The product's identity and purity can be confirmed by NMR spectroscopy and melting point analysis.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the primary amine functionality, though its nucleophilicity is tempered by the adjacent CHF₂ group. The hydrochloride salt is the storage-stable form; for most reactions, the free amine must be generated in situ by treatment with a suitable base.

Key Reactions of the Amine Group

Caption: Reactivity profile of 1-(Difluoromethyl)cyclobutan-1-amine.

-

N-Acylation: The amine readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to form stable amides. This is one of the most common and reliable reactions for incorporating this building block into larger molecules.

-

N-Alkylation and Reductive Amination: The amine can undergo nucleophilic substitution with alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary amines. Due to the reduced nucleophilicity and potential steric hindrance, these reactions may require more forcing conditions compared to non-fluorinated analogues.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many therapeutic agents.

Handling, Storage, and Safety

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar fluorinated amine hydrochlorides provide guidance. These compounds are typically classified as irritants.

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture and air.[6]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

-

Conclusion and Future Outlook

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. The convergence of the metabolically robust and electronically modulating difluoromethyl group with the desirable three-dimensional geometry of the cyclobutane ring provides a powerful tool for lead optimization. Its reduced basicity compared to simple alkyl amines offers a distinct advantage in tuning physicochemical properties. With a scalable synthesis now established, this compound is poised for broader application in the development of next-generation therapeutics, particularly in areas such as kinase inhibitors and other targets where precise control of polarity, stability, and spatial arrangement is paramount.[7]

References

-

Asquith, C. R. M.; Tizzard, G. J. Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

-

Fluorine Notes. α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine Notes, 2021, 139 (6). [Link]

-

Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023, 21(2), 3-9. [Link]

-

Miles Lubricants LLC. MILES ADVANCED FG COMP OIL Safety Data Sheet. 2017. [Link]

-

LookChem. MATERIAL SAFETY DATA SHEET - Dec-1-ene, homopolymer, hydrogenated. [Link]

-

Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated. [Link]

-

Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- Google Patents.

-

Zhao, H.; Caflisch, A. Current kinase inhibitors cover a tiny fraction of fragment space. PubMed, 2015. [Link]

- Google Patents. 1-PHENYL-DYETHYL-AMINO-1-CARBONYL-2-AMINOMETHYL-CYCLOPROPANE (Z)

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage, 2025. [Link]

-

Al-Ostoot, F. H., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021, 26(16), 4936. [Link]

-

Brehme, M., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2023, 28(13), 5158. [Link]

- Google Patents.

-

Singh, R., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 2023, 14(7), 1205-1227. [Link]

-

Tsujikawa, K., et al. Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 2015, 248, 83-89. [Link]

- Google Patents.

- Google Patents. Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.

-

Zhang, Y., et al. Stability of deferoxamine mesylate, floxuridine, fluorouracil, hydromorphone hydrochloride, lorazepam, and midazolam hydrochloride in polypropylene infusion-pump syringes. American Journal of Health-System Pharmacy, 1996, 53(13), 1583-1588. [Link]

-

SpectraBase. Acrylic acid - Optional[1H NMR] - Spectrum. [Link]

- Google Patents.

-

Biological Magnetic Resonance Bank. Myristic Acid (C14H28O2). [Link]

- Google Patents. Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.

- Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 3. Volume # 6(139), November - December 2021 — "α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion" [notes.fluorine1.ru]

- 4. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Acid-Base Dichotomy of Difluoromethyl-Substituted Cyclobutanes: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethyl (CHF2) group, when appended to a cyclobutane scaffold, presents a unique and compelling architectural element. This guide provides an in-depth exploration of the acid-base properties of difluoromethyl-substituted cyclobutanes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the profound electronic influence of the CHF2 group on the acidity and basicity of cyclobutane-based carboxylic acids and amines, respectively. This analysis is supported by a review of synthetic routes, detailed experimental protocols for pKa determination, and a discussion of the implications for drug design and development.

Introduction: The Emerging Role of Fluorinated Cyclobutanes in Medicinal Chemistry

The confluence of two significant trends in drug discovery—the increasing prevalence of fluorine-containing motifs and the demand for sp3-rich, three-dimensional molecular frameworks—has propelled functionalized cyclobutanes into the spotlight.[1] Cyclobutane derivatives are increasingly popular as they offer a rigid scaffold that can effectively orient substituents in three-dimensional space, potentially leading to enhanced target binding and improved pharmacological profiles.[1][2]

When this sp3-rich core is decorated with a difluoromethyl group, a fascinating interplay of properties emerges. The CHF2 group acts as a bioisosteric replacement for common functionalities like hydroxyl, thiol, and amine groups.[3][4] Its strong electron-withdrawing nature and lipophilic character can significantly alter a molecule's pKa, dipole moment, and lipophilicity (logP), thereby modulating its biological activity.[3] Furthermore, unlike the trifluoromethyl (CF3) group, the CHF2 moiety retains an acidic proton, enabling it to participate in weak hydrogen bonding, which can be crucial for target engagement.[3][5] This guide will specifically dissect the acid-base characteristics of these intriguing building blocks, providing a foundational understanding for their rational application in drug design.

The Inductive Effect: Unpacking the Source of Acidity and Basicity Modulation

The primary driver behind the altered acid-base properties of difluoromethyl-substituted cyclobutanes is the powerful inductive effect of the fluorine atoms.[1][6] The high electronegativity of fluorine leads to a significant withdrawal of electron density from the surrounding atoms, a phenomenon that propagates through the carbon skeleton of the cyclobutane ring.

This electron-withdrawing effect has a dichotomous impact depending on the functional group present:

-

For Carboxylic Acids: The CHF2 group stabilizes the carboxylate anion formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atoms, the inductive effect disperses the charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.

-

For Amines: In the case of amines, the inductive effect of the CHF2 group destabilizes the protonated form (the conjugate acid). The electron-withdrawing nature of the CHF2 group reduces the electron density on the nitrogen atom, making it less available to share with a proton. This destabilization of the conjugate acid results in a weaker base, which is reflected in a lower pKa(H) value (the pKa of the conjugate acid).

The magnitude of this effect is directly related to the number of fluorine atoms. As we will see in the quantitative data, there is a clear and predictable trend in pKa values as we move from a non-substituted cyclobutane to a monofluoromethyl-, difluoromethyl-, and finally, a trifluoromethyl-substituted analog.[1]

Caption: Inductive effect of the CHF2 group on carboxylic acids and amines.

Quantitative Analysis of Acid-Base Properties

Recent studies have provided valuable experimental data on the pKa values of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane carboxylic acids and amines.[1][7][8][9] These findings quantitatively demonstrate the impact of the fluoroalkyl substituent.

| Compound | Substituent (R) | pKa (Carboxylic Acid) | ΔpKa (vs. R=H) | pKa(H) (Amine) | ΔpKa(H) (vs. R=H) |

| 1-(R)cyclobutanecarboxylic acid | H | 4.50 | - | - | - |

| CH2F | 3.66 | -0.84 | - | - | |

| CHF2 | 3.08 | -1.42 | - | - | |

| CF3 | 2.90 | -1.60 | - | - | |

| 1-(R)cyclobutanamine | H | - | - | 9.86 | - |

| CH2F | - | - | 8.10 | -1.76 | |

| CHF2 | - | - | 6.62 | -3.24 | |

| CF3 | - | - | 5.00 | -4.86 |

Data sourced from Demchuk et al. (2023).[1]

As the data clearly illustrates, the introduction of a difluoromethyl group at the α-position of cyclobutanecarboxylic acid lowers the pKa by approximately 1.42 units compared to the non-substituted analog.[1] For the corresponding amine, the effect is even more pronounced, with a decrease in the pKa(H) of 3.24 units.[1] This demonstrates the potent and predictable nature of the inductive effect of the CHF2 group within this molecular scaffold.

Methodologies for pKa Determination

Accurate pKa determination is crucial for understanding and predicting the behavior of drug candidates. Both experimental and computational methods are valuable tools in this endeavor.

Experimental Approaches

A. Acid-Base Titration

A standard and reliable method for pKa determination is acid-base titration.[1][7] This technique involves the gradual addition of a titrant (a strong base for an acidic analyte, or a strong acid for a basic analyte) to a solution of the compound of interest, while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of the difluoromethyl-substituted cyclobutane derivative of a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a co-solvent system if solubility is an issue).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of NaOH (for carboxylic acids) or HCl (for amines) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pre-equivalence point part of the titration curve, often at the half-equivalence point where pH = pKa.[1][7][8][9]

B. 19F NMR Spectroscopy

For fluorinated compounds, 19F NMR spectroscopy offers a powerful and sensitive method for pKa determination.[10][11][12][13] The chemical shift of the fluorine atoms is highly sensitive to the electronic environment, which changes upon protonation or deprotonation.

Protocol: pKa Determination by 19F NMR

-

Sample Preparation: Prepare a series of solutions of the fluorinated compound at a constant concentration across a range of pH values, using appropriate buffers.

-

NMR Acquisition: Acquire 19F NMR spectra for each sample.

-

Data Analysis: Plot the 19F chemical shift (δ) as a function of pH. The resulting data is fitted to the Henderson-Hasselbalch equation to extract the pKa value.

-

Advantages: This method is highly accurate, requires only small amounts of sample, and is less affected by impurities compared to some other techniques.[12]

Caption: Workflow for experimental and computational pKa determination.

Computational Approaches

Computational methods are invaluable for predicting pKa values, especially in the early stages of drug discovery before compounds are synthesized.[14][15]

-

Quantitative Structure-Property Relationship (QSPR) Models: These data-driven methods use machine learning algorithms trained on datasets of experimentally determined pKa values to predict the pKa of new compounds based on their molecular structure.[16][17]

-

Quantum Mechanics (QM)-Based Methods: These approaches calculate the pKa from first principles by determining the free energy change of the deprotonation reaction in a solvent.[17][18] While computationally more intensive, they can offer high accuracy without reliance on large experimental datasets.

Synthesis of Difluoromethyl-Substituted Cyclobutanes

The availability of these building blocks is crucial for their application in drug discovery. Synthetic routes to 1-(difluoromethyl)cyclobutanamines and 1-(difluoromethyl)cyclobutanecarboxylic acids have been developed, often starting from readily available cyclobutane precursors.[1][2][19][20]

A common strategy involves the synthesis from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][7][8][9] For the difluoromethyl derivatives, this can involve oxidation of the alcohol to an aldehyde, followed by deoxofluorination. The resulting ester can then be hydrolyzed to the carboxylic acid or converted to the amine via a modified Curtius rearrangement.[1][7][8][9]

Implications for Drug Development

The ability to fine-tune the pKa of a drug candidate is of paramount importance. The pKa influences several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Solubility: The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, is a major determinant of its aqueous solubility.

-

Membrane Permeability: Generally, neutral species are more lipid-soluble and can more readily cross biological membranes. Modulating the pKa can therefore influence the balance between the charged and neutral forms of a drug at physiological pH, impacting its absorption and distribution.[21]

-

Target Binding: The charge state of a drug molecule can be critical for its interaction with the target protein. A change in pKa can alter or introduce new electrostatic interactions or hydrogen bonds, thereby affecting binding affinity and selectivity.

The difluoromethyl group, by providing a predictable and significant shift in pKa, offers a valuable tool for medicinal chemists to optimize these properties.[3][4] Its ability to also act as a hydrogen bond donor and enhance metabolic stability further cements its status as a highly desirable motif in contemporary drug design.[3][22]

Conclusion

Difluoromethyl-substituted cyclobutanes represent a class of building blocks with significant potential in drug discovery. Their acid-base properties are dominated by the strong inductive effect of the difluoromethyl group, leading to a predictable and substantial decrease in the pKa of neighboring carboxylic acids and amines. This modulation of pKa, coupled with the other beneficial properties of the CHF2 group and the cyclobutane scaffold, provides a powerful strategy for the design of next-generation therapeutics with optimized physicochemical and pharmacokinetic profiles. A thorough understanding of the principles and methodologies outlined in this guide is essential for the effective application of these valuable molecular architectures.

References

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link][1][8][9]

-

Stasishyna, O. V., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters. [Link][10][11]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link][7]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link][5]

-

Stasishyna, O. V., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. NIH. [Link][10]

-

Mykhailiuk, P. K. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][21]

-

Li, Z., et al. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link][2]

-

Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link][4]

-

Li, Z., et al. (2024). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. RSC Publishing. [Link][19]

-

Leito, I. (2019). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. [Link][12]

-

Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link][13]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link][22]

-

Mykhailiuk, P. K. (2021). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link][20]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Semantic Scholar. [Link][8]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link][9]

-

Fair, R. S., et al. (2021). Determining the Surface pKa of Perfluorooctanoic Acid. PubMed Central. [Link]

-

Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Polishchuk, P., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link][16]

-

Solubility of Things. (n.d.). Inductive Effect on Acidity. Solubility of Things. [Link][6]

-

ResearchGate. (n.d.). Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). ResearchGate. [Link]

-

Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab. [Link]

-

Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Europe PMC. [Link]

-

ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link][14]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Chen, Y., & Hawa, T. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Publications. [Link][17]

-

Yoshida, N., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link][18]

-

Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link][15]

-

ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate. [Link]

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 13. researchgate.net [researchgate.net]

- 14. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 18. mdpi.com [mdpi.com]

- 19. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Analogs of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

Foreword: The Strategic Value of Fluorinated Cycloalkanes in Modern Drug Discovery

The strategic incorporation of small, strained carbocyclic rings and fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. These structural elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride serves as a quintessential example of a building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of a difluoromethyl group. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of its structural analogs, offering researchers and drug development professionals a comprehensive resource for leveraging these valuable scaffolds in their discovery programs.

The Parent Compound: this compound

The parent compound, this compound, is a key building block for introducing a difluoromethyl-substituted aminocyclobutane moiety. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups, while offering improved metabolic stability.[1][2] The cyclobutane ring provides a three-dimensional scaffold that can enhance binding to target proteins by locking the molecule into a bioactive conformation.[3]

Synthesis of the Parent Compound

A robust and scalable synthesis of this compound has been developed, commencing from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[4][5][6]

Experimental Protocol: Synthesis of this compound [4][5][6]

-

Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, is oxidized to the corresponding aldehyde using a Swern oxidation or other suitable methods.

-

Difluoromethylation: The aldehyde is then converted to the difluoromethyl group. This can be achieved through various fluorinating agents.

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid under basic conditions.

-

Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a modified Curtius rearrangement, typically using diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate, which is then trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate.

-

Deprotection: The carbamate protecting group is removed under acidic conditions to yield the desired 1-(difluoromethyl)cyclobutan-1-amine, which is then isolated as its hydrochloride salt.

Structural Analogs: A Systematic Exploration

The systematic modification of the parent structure allows for the fine-tuning of its properties. This section explores key classes of structural analogs.

Analogs with Modified Fluoroalkyl Groups

The degree of fluorination of the methyl group at the 1-position significantly impacts the electronic properties and basicity of the amine.

-

1-(Monofluoromethyl)cyclobutan-1-amine Hydrochloride: This analog is expected to have a basicity intermediate between the non-fluorinated and difluoromethylated compounds. Its synthesis follows a similar route to the parent compound, utilizing a monofluorination strategy.[5][6]

-

1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride: The strongly electron-withdrawing trifluoromethyl group renders the amine significantly less basic. This can be advantageous in avoiding off-target interactions with aminergic receptors. The synthesis of this analog has been reported, often involving the trifluoromethylation of a suitable precursor.[7][8]

Table 1: Comparison of Physicochemical Properties of Fluoroalkyl Analogs

| Compound | pKa of Conjugate Acid |

| 1-(Fluoromethyl)cyclobutan-1-amine | ~9.0 |

| 1-(Difluoromethyl)cyclobutan-1-amine | ~7.3 |

| 1-(Trifluoromethyl)cyclobutan-1-amine | ~5.6 |

Note: pKa values are estimates based on the inductive effects of the fluoroalkyl groups and may vary depending on the experimental conditions.

Analogs with Modified Cycloalkane Rings

Altering the size of the cycloalkane ring modifies the conformational constraints and lipophilicity of the molecule.

-

1-(Difluoromethyl)cyclopentan-1-amine and 1-(Difluoromethyl)cyclohexan-1-amine: These larger ring analogs offer greater conformational flexibility. Their synthesis can be adapted from established methods for the preparation of aminocyclopentane and aminocyclohexane carboxylic acids.[9][10] A general approach involves the difluoromethylation of the corresponding cycloalkanone followed by reductive amination.

Positional Isomers

Moving the difluoromethyl group to other positions on the cyclobutane ring can lead to different spatial arrangements of the functional groups, which can be critical for target binding.

-

cis- and trans-3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride: These isomers present the amine and difluoromethyl groups in different spatial orientations. Their synthesis has been reported, allowing for the exploration of the impact of stereochemistry on biological activity.[11][12]

N-Substituted Analogs

Alkylation of the primary amine allows for the introduction of various substituents to probe for additional binding interactions or to modify the pharmacokinetic properties of the molecule.

Experimental Protocol: N-Alkylation of 1-(Difluoromethyl)cyclobutan-1-amine

-

Reductive Amination: 1-(Difluoromethyl)cyclobutan-1-amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the corresponding N-alkylated amine.

-

Purification: The product is purified by column chromatography or crystallization.

Synthetic and Analytical Workflows

General Synthetic Workflow for Fluoroalkyl Aminocycloalkanes

Caption: General synthetic route to 1-(difluoromethyl)aminocycloalkanes.

Analytical Characterization Workflow

Sources

- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. inotiv.com [inotiv.com]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid - Enamine [enamine.net]

- 8. 1260768-75-9|1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. chiralen.com [chiralen.com]

- 12. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 123456-78-9 properties and synthesis

An In-Depth Technical Guide to Osimertinib (CAS No: 1421373-65-0): Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation EGFR TKIs.[3][4] Osimertinib is specifically designed to target both the common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[3][5] A key characteristic of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) form, which contributes to a more favorable safety profile.[1] This guide provides a comprehensive overview of Osimertinib's properties, synthesis, and mechanism of action.

Chemical and Physical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] It is a member of the class of aminopyrimidines in which one of the amino hydrogens is replaced by a 2-methoxy-4-amino-5-acrylamidophenyl group.[6] The compound is typically used as its mesylate salt in pharmaceutical formulations.[7]

| Property | Value | Source(s) |

| CAS Number | 1421373-65-0 | [7] |

| Molecular Formula | C28H33N7O2 | [2][7] |

| Molar Mass | 499.619 g·mol−1 | [7] |

| IUPAC Name | N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [7] |

| Appearance | Pale yellow to beige powder | [8] |

| Melting Point | >188°C (decomposition) | [8] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [8] |

| Storage | Keep in a dark place, inert atmosphere, at 2-8°C | [9] |

Mechanism of Action

The primary molecular target of Osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][10] In NSCLC, specific mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling.[10]

Osimertinib exerts its therapeutic effect through a precise mechanism:

-

Irreversible Covalent Binding: A key structural feature of Osimertinib is its reactive acrylamide group.[1] This group forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][11] This irreversible binding permanently inactivates the kinase activity of the mutant receptor.[11]

-

Inhibition of Phosphorylation: By occupying the ATP-binding pocket, Osimertinib prevents the binding of ATP, thereby inhibiting the auto-phosphorylation of the EGFR receptor.[1] This is a critical step that halts the activation of the receptor.

-

Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Osimertinib effectively dampens two major pro-survival and pro-proliferative signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[10][11]

Caption: Simplified workflow for the synthesis of Osimertinib Mesylate.

Detailed Protocol (Illustrative)

The following is a generalized protocol based on reported synthetic strategies. [12] Step 1: Synthesis of 3-pyrazinyl indole (OSIM-003)

-

Reaction: Friedel–Crafts arylation of N-methylindole (OSIM-001) with dichloropyrimidine (OSIM-002). [4]* Causality: This step establishes the core indole-pyrimidine linkage.

Step 2: Synthesis of Aminopyrazine (OSIM-005)

-

Reaction: SNAr reaction of OSIM-003 with a suitable nitroaniline derivative (OSIM-004). [4]* Causality: This reaction introduces the aniline moiety which will be further functionalized.

Step 3: Nitro Group Reduction

-

Reaction: The nitro group on the aminopyrazine intermediate is reduced to an amine, yielding a triaminated arene compound (OSIM-008). [4]This is often achieved using reagents like iron in an acidic medium. [4]* Causality: The resulting amino group is necessary for the subsequent acylation step.

Step 4: Acylation and Elimination

-

Reaction: The triaminated arene is acylated with 3-chloropropanoyl chloride (OSIM-009), followed by an elimination reaction to form the acrylamide group of Osimertinib. [4]* Causality: The acrylamide group is the "warhead" that forms the irreversible covalent bond with the C797 residue of EGFR.

Step 5: Salt Formation

-

Reaction: Treatment of the free base of Osimertinib with methanesulfonic acid to yield Osimertinib mesylate. [4]* Causality: The mesylate salt form often has improved solubility and stability for pharmaceutical formulation.

Pharmacokinetics and Metabolism

Osimertinib exhibits linear pharmacokinetics. [7]The median time to reach maximum plasma concentration (Cmax) is 6 hours. [7]The estimated mean half-life is 48 hours, and the oral clearance is 14.3 L/h. [7]Osimertinib is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. [7]Elimination occurs predominantly through feces (68%) and to a lesser extent through urine (14%). [7][13]

Analytical Methodologies

Accurate quantification of Osimertinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.

UPLC-MS/MS Method for Quantification in Plasma

-

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of Osimertinib in plasma. [14][15]* Sample Preparation: Protein precipitation is a common method for sample pretreatment. [15]* Chromatography: A C18 column with gradient elution using a mobile phase of water (containing 0.1% formic acid) and acetonitrile is typically employed. [14]* Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection. [14]* Linear Range: The linear range for Osimertinib in plasma is typically in the low ng/mL to several hundred ng/mL range (e.g., 1-300 ng/mL or 5-500 ng/mL). [14][15]

Clinical Significance and Regulatory Status

Osimertinib was first approved by the US Food and Drug Administration (FDA) in November 2015. [7]It is indicated for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC whose disease has progressed on or after EGFR TKI therapy. [16]More recently, its indications have expanded to include first-line treatment for patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations. [17]The presence of the specific EGFR mutations must be confirmed by an FDA-approved test prior to initiating treatment. [16]

Conclusion

Osimertinib is a potent and selective third-generation EGFR TKI that has transformed the treatment landscape for patients with EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells. The synthesis of Osimertinib is a complex but well-established process. The continued study of its properties and applications will be vital for optimizing its use and developing next-generation inhibitors.

References

- Patsnap Synapse. (2025-03-07). What is the mechanism of action of Osimertinib mesylate?

-

Dick, S. et al. (2022). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Journal of Clinical Oncology. Retrieved from [Link]

-

Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]

- Patsnap Synapse. (2024-07-17). What is the mechanism of Osimertinib mesylate?

-

AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]

-

Vishwanathan, K. et al. (2018). Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

-

Voulgari, P. et al. (2020). Optimized synthetic protocol for the preparation of osimertinib. ChemistrySelect. Retrieved from [Link]

-

Ramalingam, S. S. et al. (2018). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Future Oncology. Retrieved from [Link]

-

Vishwanathan, K. et al. (2018). Population Pharmacokinetics and Exposure-Response of Osimertinib in Patients With Non-Small Cell Lung Cancer. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

-

MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

-

Zhou, F. et al. (2021). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

-

The ASCO Post. (2024-02-19). FDA Approves Osimertinib With Chemotherapy for EGFR-Mutated NSCLC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017-07-28). Osimertinib (TAGRISSO). Retrieved from [Link]

-

CancerNetwork. (2024-09-25). FDA Approves Osimertinib in Advanced EGFR+ NSCLC. Retrieved from [Link]

-

Li, Y. et al. (2023). Determination of osimertinib concentration in rat plasma and lung/brain tissues. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

CancerNetwork. (2024-09-26). FDA Approves Osimertinib for Advanced EGFR-Mutated NSCLC After Chemoradiation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024-09-25). FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. Retrieved from [Link]

-

Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from [Link]

-

Okubo, S. et al. (2021). Notch pathway regulates osimertinib drug-tolerant persistence in EGFR-mutated non-small-cell lung cancer. Cancer Science. Retrieved from [Link]

-

MDPI. (2022-07-13). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. Retrieved from [Link]

-

Al-Mougran, A. et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring. Retrieved from [Link]

-

Kos, M. et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Retrieved from [Link]

-

Li, H. et al. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules. Retrieved from [Link]

-

Akter, S. et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Osimertinib. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways abnormally activated after osimertinib resistance. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. AZD-9291 | 1421373-65-0 [chemicalbook.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. Novasol - China CAS 1421373-65-0 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 9. Osimertinib | 1421373-65-0 [sigmaaldrich.com]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fda.gov [fda.gov]

- 17. FDA Approves Osimertinib With Chemotherapy for EGFR-Mutated NSCLC - The ASCO Post [ascopost.com]

A Technical Guide to the Synthesis and Characterization of Difluoromethylcyclobutanamine Hydrochloride: A Novel Building Block for Medicinal Chemistry

Abstract

This technical guide outlines a strategic approach to the synthesis and initial characterization of difluoromethylcyclobutanamine hydrochloride, a novel fluorinated aliphatic amine with significant potential as a building block in drug discovery. While direct literature on this specific molecule is sparse, this document provides a comprehensive, scientifically-grounded pathway based on established and analogous synthetic methodologies for constructing fluorinated cyclobutane cores. We will delve into the rationale behind the proposed synthetic strategies, detailed experimental protocols, and the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of next-generation therapeutics.

Introduction: The Rising Prominence of Fluorinated Cycloalkanes in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing at least one fluorine atom.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These effects include enhanced metabolic stability, increased membrane permeability, and modulation of pKa, which can lead to improved bioavailability and target binding affinity.[1][4][5]

The cyclobutane motif, a conformationally constrained four-membered carbocycle, has also gained considerable attention as a versatile scaffold in drug design.[6][7] Its rigid structure can lock in specific pharmacophoric features, leading to enhanced selectivity and potency. The combination of a cyclobutane core with fluorine-containing substituents, such as the difluoromethyl group, presents a compelling strategy for creating novel chemical entities with desirable drug-like properties.[6][8] The difluoromethyl group is particularly interesting as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[9]

This guide will provide a detailed roadmap for the synthesis and characterization of difluoromethylcyclobutanamine hydrochloride, a molecule poised to be a valuable addition to the medicinal chemist's toolbox.

Proposed Synthetic Strategy: A Convergent Approach

Given the absence of a direct reported synthesis for difluoromethylcyclobutanamine hydrochloride, we propose a convergent and flexible synthetic strategy. This approach involves the initial construction of a functionalized cyclobutane precursor, followed by the introduction of the difluoromethyl and amine functionalities, and concluding with the formation of the hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed Synthetic Workflow for Difluoromethylcyclobutanamine Hydrochloride.

Synthesis of the Difluoromethylcyclobutane Core

The key challenge lies in the efficient introduction of the difluoromethyl group onto the cyclobutane ring. Two robust methods stand out based on literature precedents for analogous systems.

Method A: Deoxofluorination of a Cyclobutane Carboxaldehyde

This is a highly effective method for converting an aldehyde to a difluoromethyl group.[8]

-

Oxidation: A commercially available cyclobutane methanol derivative is oxidized to the corresponding cyclobutane carboxaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deoxofluorination: The resulting aldehyde is then treated with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) to yield the difluoromethylcyclobutane.[6][8]

Method B: Nucleophilic Difluoromethylation of a Cyclobutanone

This approach leverages the reactivity of a cyclobutanone precursor.[10]

-

Nucleophilic Addition: A commercially available cyclobutanone is reacted with a difluoromethylating agent such as phenyl(difluoromethyl)sulfone (PhSO₂CHF₂) in the presence of a base.

-

Desulfonylation: The resulting adduct is then subjected to reductive desulfonylation, for instance with magnesium in methanol, to afford the difluoromethylcyclobutane.[10]

Introduction of the Amine Functionality

With the difluoromethylcyclobutane core in hand, the next step is the introduction of the amine group. The choice of method will depend on the available functional groups on the cyclobutane ring from the previous step.

Route 1: From a Carboxylic Acid Derivative (via Hofmann or Schmidt Rearrangement)

If the synthesis started from a cyclobutane dicarboxylic acid monoester, the remaining carboxylic acid can be converted to an amine.

-

Hofmann Rearrangement: The carboxylic acid is first converted to the corresponding carboxamide, which is then treated with a reagent like lead tetraacetate or iodosobenzene diacetate to induce rearrangement to the amine.[11]

-

Schmidt Reaction: The carboxylic acid can be directly converted to the amine by reaction with hydrazoic acid (generated in situ from sodium azide and a strong acid).[11]

Route 2: Reduction of a Nitrile

If the initial cyclobutane precursor contained a nitrile group, this can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is often preferred for pharmaceutical applications due to improved stability and solubility.

-

The purified difluoromethylcyclobutanamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate, difluoromethylcyclobutanamine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.[11]

Detailed Experimental Protocols

The following are representative, detailed protocols based on established methodologies.

Protocol 3.1: Synthesis of Difluoromethylcyclobutane via Deoxofluorination

Caption: Experimental Workflow for Difluoromethylcyclobutane Synthesis.

Step 1: Oxidation of Cyclobutane Methanol

-

To a stirred solution of cyclobutane methanol (1.0 equiv) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the crude cyclobutane carboxaldehyde, which can often be used in the next step without further purification.

Step 2: Deoxofluorination

-

Dissolve the crude cyclobutane carboxaldehyde (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add morpholinosulfur trifluoride (Morph-DAST) (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure difluoromethylcyclobutane.[6][8]

Protocol 3.2: Conversion of a Cyclobutane Carboxylic Acid to an Amine via Schmidt Reaction

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve the difluoromethylcyclobutane carboxylic acid (1.0 equiv) in chloroform.

-

Add concentrated sulfuric acid and heat the mixture to 45-50 °C.

-

Add sodium azide (1.5 equiv) portion-wise over 1.5 hours.

-

After the addition is complete, maintain the temperature at 50 °C for an additional 1.5 hours.

-

Cool the reaction in an ice bath and slowly add crushed ice.

-

Basify the mixture to a pH of 12-13 with a cold solution of sodium hydroxide.

-

Isolate the amine by steam distillation, collecting the distillate in a receiver containing hydrochloric acid.[11]

Initial Characterization: Analytical Techniques and Expected Data

Thorough characterization is essential to confirm the structure and purity of the synthesized difluoromethylcyclobutanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms.[12][13] The protons on the cyclobutane ring will appear as complex multiplets. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.[13]

-

¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group.[12] This is a highly diagnostic signal.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H (CH F₂) | 5.5 - 6.5 | Triplet (t) | J(H,F) ≈ 50-60 |

| ¹³C (C HF₂) | 110 - 120 | Triplet (t) | J(C,F) ≈ 230-250 |

| ¹⁹F (CHF₂ ) | -90 to -130 | Doublet (d) | J(F,H) ≈ 50-60 |

Table 1: Predicted NMR Spectroscopic Data for the Difluoromethyl Group.

Mass Spectrometry (MS)